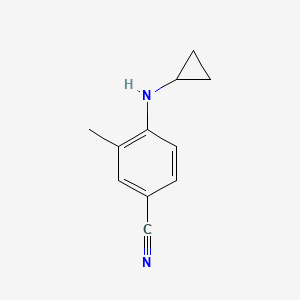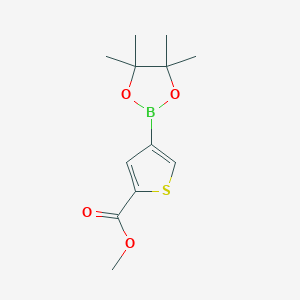
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
概要
説明
“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C14H19BO4 . It has a molecular weight of 262.11 .
Synthesis Analysis
The synthesis of this compound involves palladium-catalyzed coupling reactions . The synthesis process can start from Bis(pinacolato)diboron and Methyl 4-aminobenzoate .Molecular Structure Analysis
The molecular structure of this compound is based on the tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a thiophene-2-carboxylate moiety . More detailed structural analysis may be found in specific scientific literature .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound has a density of 1.08±0.1 g/cm3 (Predicted), a melting point of 77-81°C (lit.), and a boiling point of 355.6±25.0 °C (Predicted) . It also has a flash point of 194.3°C .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic chemistry to synthesize various organic compounds .
Transesterification Reactions
It is also used in transesterification reactions . Transesterification is a chemical reaction that involves the exchange of an ester group with an alcohol. It is a common method used in the production of biodiesel .
Synthesis of Novel Copolymers
The compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers have unique optical and electrochemical properties .
Boron Neutron Capture Therapy (BNCT)
Arylboronic acids, which can be derived from this compound, have been widely used in boron neutron capture therapy . BNCT is a type of radiation therapy used for the treatment of cancer .
Drug Transport Polymers
This compound is used in the synthesis of drug transport polymers . These polymers are used in targeted drug delivery systems, which can improve the efficacy and reduce the side effects of drugs .
Preparation of γ-Secretase Modulators
It is used for the preparation of Aminothiazoles, which are γ-secretase modulators . γ-Secretase is an enzyme that plays a crucial role in the development of Alzheimer’s disease .
Preparation of JAK2 Inhibitors
The compound is used for the preparation of Amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors . JAK2 is a protein that has been implicated in myeloproliferative disorders .
Preparation of TGF-β1 and Activin A Signalling Inhibitors
It is used for the preparation of Pyridine derivatives, which are TGF-β1 and activin A signalling inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer .
Safety and Hazards
This compound is considered to be hazardous. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper personal protective measures, such as gloves, lab coats, and eye protection, should be used when handling this compound .
将来の方向性
作用機序
Target of Action
Compounds with similar structures are often used in suzuki-miyaura cross-coupling reactions , suggesting that its target could be related to this type of chemical reaction.
Mode of Action
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate likely interacts with its targets through a process known as borylation . This involves the addition of a boron atom to a molecule, which can significantly alter its chemical properties and reactivity .
Biochemical Pathways
It’s likely that the compound plays a role in the synthesis of complex organic molecules through suzuki-miyaura cross-coupling reactions .
Pharmacokinetics
Given its chemical structure, it’s likely that the compound has good stability and can be stored at room temperature .
Result of Action
Its use in suzuki-miyaura cross-coupling reactions suggests that it may facilitate the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate . For instance, the compound is recommended to be stored at room temperature for optimal stability .
特性
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)8-6-9(18-7-8)10(14)15-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUIVNYKDSXHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680565 | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
709648-80-6 | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709648-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B1524799.png)

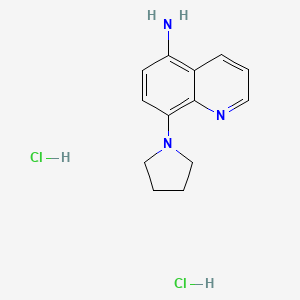
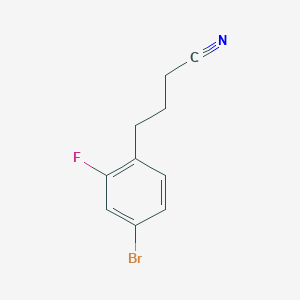



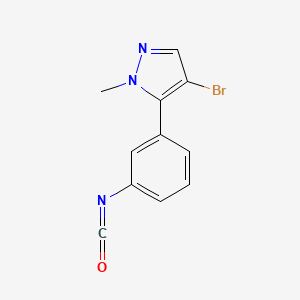

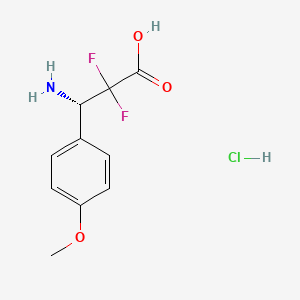
![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1524815.png)
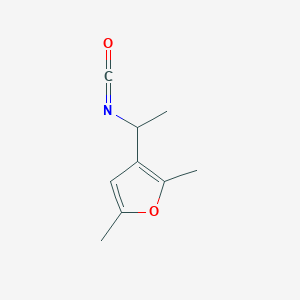
![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride](/img/structure/B1524819.png)
